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Introduction

Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and
insecticidal properties.[1][2] Originally isolated from the fermentation broth of the soil
actinomycete Streptomyces avermitilis, these compounds and their derivatives have become
indispensable tools in veterinary medicine, agriculture, and human health.[1][2][3] Notably, the
discovery of avermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine.
This guide provides an in-depth exploration of the intricate biosynthetic pathway of avermectin,
its regulation, and the generation of key derivatives.

The Avermectin Biosynthetic Gene Cluster

The entire enzymatic machinery required for avermectin biosynthesis is encoded within a large
gene cluster in S. avermitilis.[1][2][3] This cluster, spanning approximately 82 kb, contains 18
open reading frames (ORFs) that orchestrate the assembly, modification, and glycosylation of
the avermectin scaffold.[2] The genes are organized into functional groups responsible for
polyketide synthesis, post-polyketide modifications, and sugar biosynthesis/attachment.

Core Biosynthesis Pathway of Avermectin
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The biosynthesis of the eight naturally occurring avermectins (Ala, A2a, Bla, B2a, and their
minor 'b' components) is a multi-step process that can be divided into three main stages:

» Polyketide Chain Assembly: The carbon backbone of avermectin is assembled by a type |
polyketide synthase (PKS).

o Post-PKS Modifications: The linear polyketide undergoes a series of enzymatic modifications
to form the characteristic pentacyclic structure of the avermectin aglycone.

e Glycosylation: The aglycone is decorated with a disaccharide of L-oleandrose.

Polyketide Chain Assembly

The initial step in avermectin biosynthesis is the formation of the polyketide chain, which is
catalyzed by a large, multi-enzyme complex known as the avermectin polyketide synthase
(AVES).[3][4] This complex is composed of four large multifunctional polypeptides (AVES 1,
AVES 2, AVES 3, and AVES 4), which are encoded by the aveAl1-A4 genes.[2][4][5] The PKS
functions as an assembly line, with 12 modules responsible for the 12 condensation reactions
required to build the polyketide chain.[4][5]

The process begins with a starter unit, which is either 2-methylbutyryl-CoA or isobutyryl-CoA,
derived from the amino acids isoleucine and valine, respectively.[3][4] This starter unit
determines whether the final product will be an 'a’ series (from 2-methylbutyryl-CoA) or a 'b’
series (from isobutyryl-CoA) avermectin.[1][3] The growing polyketide chain is then extended
through the sequential addition of seven acetate and five propionate units.[3][4][5] The final
step catalyzed by the PKS is the release of the completed polyketide chain through
intramolecular cyclization, forming a macrolactone.[1][3]
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Caption: Polyketide chain assembly by avermectin PKS.

Post-PKS Modifications

Following its release from the PKS, the linear polyketide undergoes a series of tailoring
reactions to form the avermectin aglycone. These modifications are catalyzed by a set of
enzymes encoded by genes within the avermectin cluster:

o AveE: A cytochrome P450 monooxygenase that catalyzes the formation of the furan ring
between C6 and C8.[1][3]

o AveF: An NAD(P)H-dependent ketoreductase that reduces the keto group at C5 to a
hydroxyl group.[1][3]

e AveC: This enzyme influences the dehydratase activity in module 2 of the PKS, affecting the
C22-C23 position and leading to the production of the 1-series (with a double bond) or 2-
series (with a hydroxyl group) avermectins.[1][3]
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e AveD: A SAM-dependent O-methyltransferase that methylates the hydroxyl group at C5,
leading to the A-series avermectins.[1][3] If this methylation does not occur, the B-series
avermectins are produced.

The interplay between AveC and AveD is crucial for generating the diversity of the eight natural
avermectins.
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Caption: Post-PKS modifications leading to avermectin aglycones.

Glycosylation
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The final step in avermectin biosynthesis is the attachment of a disaccharide of L-oleandrose to
the C13 hydroxyl group of the aglycone.[3][6] The genes aveBII-BVIII are responsible for the
synthesis of the activated sugar donor, dTDP-L-oleandrose.[1][3] The glycosyltransferase
AveBl then catalyzes the transfer of the oleandrose moieties to the avermectin aglycone,
completing the biosynthesis of the final avermectin molecules.[1][3]

Biosynthesis of Avermectin Derivatives

The understanding of the avermectin biosynthetic pathway has enabled the generation of novel
derivatives through genetic engineering and semi-synthesis.

» lvermectin: This widely used derivative is produced by the chemical reduction of the C22-
C23 double bond of avermectin B1.[7] More recently, metabolic engineering approaches
have successfully created S. avermitilis strains that can produce ivermectin directly through
fermentation.[7] This was achieved by replacing the dehydratase domain in module 2 of the
PKS with a domain that fully reduces the keto group.[7][8]

o Doramectin: This derivative is produced through mutational biosynthesis. A mutant strain of
S. avermitilis that is blocked in the synthesis of the natural starter units is fed with a synthetic
precursor, cyclohexanecarboxylic acid, which is then incorporated by the PKS to produce
doramectin.

¢ Selamectin and Eprinomectin: These are also semi-synthetic derivatives with modifications
at various positions on the avermectin scaffold, leading to altered pharmacokinetic and
pharmacodynamic properties.

Regulation of Avermectin Biosynthesis

The production of avermectin is tightly regulated at the transcriptional level. The gene aveR is a
pathway-specific positive regulator, and its expression is essential for the transcription of the
other avermectin biosynthetic genes.[9][10] The expression of aveR itself is controlled by a
complex network of global and pathway-specific regulators, including TetR family regulators
and gamma-butyrolactone signaling molecules.[10][11][12] For example, the TetR-family
transcriptional regulator AveT acts as an activator of avermectin production.[10][12]
Understanding this regulatory network is crucial for developing strategies to enhance
avermectin production in industrial fermentation processes.
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Caption: Simplified regulatory network of avermectin biosynthesis.

Quantitative Data
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Parameter Value Reference
Avermectin Bla:B1b ratio 80:20 to 90:10 [1]
Ivermectin production in
) o Small amounts detected [7]

engineered S. avermitilis
Avermectin Bla production
increase with Co2+ 48.8% [13]
supplementation
Doramectin Cmax in cattle

~32 ng/ml [14]
(200 pg/kg SC)
Ivermectin Cmax in cattle (200

~32 ng/ml [14]
Hg/kg SC)
Doramectin AUC in cattle (200

511 +/- 16 ng day/ml [14]
Hg/kg SC)
Ivermectin AUC in cattle (200

361 +/- 17 ng day/ml [14]

Hg/kg SC)

Experimental Protocols
Gene Inactivation in S. avermitilis

Vector Construction: A gene replacement vector is constructed containing the upstream and
downstream flanking regions of the target gene, along with a selectable marker (e.g., an
apramycin resistance cassette).

Protoplast Transformation: Protoplasts of S. avermitilis are prepared by enzymatic digestion
of the mycelia. The gene replacement vector is then introduced into the protoplasts via
polyethylene glycol (PEG)-mediated transformation.

Selection of Mutants: Transformants are selected on media containing the appropriate
antibiotic. Double-crossover homologous recombination events, which result in the
replacement of the target gene with the resistance cassette, are identified by screening for
the desired phenotype (e.qg., loss of avermectin production) and confirmed by PCR and
Southern blot analysis.
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Analysis of Avermectins by HPLC

o Sample Preparation: Fermentation broth is extracted with an organic solvent such as ethyl
acetate. The organic layer is separated, evaporated to dryness, and the residue is
redissolved in a suitable solvent (e.g., methanol).

e HPLC Conditions:
o Column: C18 reversed-phase column.
o Mobile Phase: A gradient of acetonitrile and water is commonly used.
o Detection: UV detection at approximately 245 nm.

o Quantification: Avermectin concentrations are determined by comparing the peak areas of
the samples to a standard curve generated with known concentrations of avermectin
standards.

In Vitro Enzyme Assays

» Protein Expression and Purification: The gene encoding the enzyme of interest is cloned into
an expression vector and expressed in a suitable host, such as E. coli. The recombinant
protein is then purified using affinity chromatography.

o Assay Conditions: The purified enzyme is incubated with its substrate(s) in a buffered
solution at an optimal temperature and pH.

e Product Analysis: The reaction is quenched, and the products are analyzed by methods such
as HPLC, LC-MS, or spectrophotometry to determine the enzyme's activity and kinetic
parameters.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15584946#biosynthesis-pathway-of-avermectin-and-
its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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